molecular formula C22H23NO4 B2682567 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid CAS No. 610271-11-9

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid

Cat. No.: B2682567
CAS No.: 610271-11-9
M. Wt: 365.429
InChI Key: KWFPBDKTAXWLNN-UHFFFAOYSA-N
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid typically involves the protection of the amino group of 2-methylpiperidine-2-carboxylic acid with the Fmoc group. This can be achieved through the reaction of 2-methylpiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process involves sequential addition of amino acids to a growing peptide chain, with each addition followed by deprotection and washing steps .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and oligopeptides, which are essential in various biological and chemical applications .

Scientific Research Applications

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid

Uniqueness

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-7-13-23(22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFPBDKTAXWLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610271-11-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-2-carboxylic acid
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